molecular formula C22H21NO4 B6275205 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2137734-35-9

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6275205
CAS No.: 2137734-35-9
M. Wt: 363.4
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Description

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and fluorenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorenyl methoxy carbonyl group. One common approach is to react fluorene with methanol in the presence of an acid catalyst to form the fluorenyl methoxy carbonyl chloride. This intermediate is then reacted with a bicyclo[1.1.1]pentane derivative under controlled conditions to introduce the amino methyl group. The final step involves the carboxylation of the intermediate to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorenyl group can be oxidized to form fluorenone derivatives.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol or aldehyde.

  • Substitution: : The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Fluorenone derivatives.

  • Reduction: : Alcohols or aldehydes.

  • Substitution: : Amides, esters, or other substituted derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may serve as probes or inhibitors in biochemical studies.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Applications in material science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

This compound is unique due to its bicyclic structure and fluorenyl group. Similar compounds include:

  • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: : A simpler derivative with a linear structure.

  • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[1.1.1]pentane-1-carboxylic acid: : A closely related compound with a different bicyclic framework.

These compounds differ in their structural complexity and potential applications, highlighting the uniqueness of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid.

Properties

CAS No.

2137734-35-9

Molecular Formula

C22H21NO4

Molecular Weight

363.4

Purity

95

Origin of Product

United States

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